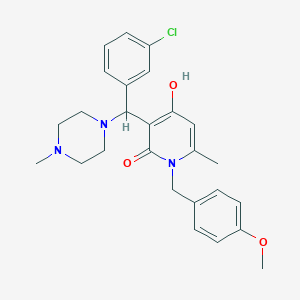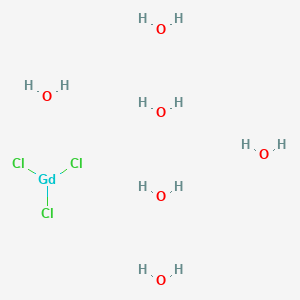
Gadolinium(III) chloride hexahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is commonly encountered in its hexahydrate form and is known for its high magnetic susceptibility due to the presence of gadolinium ions (Gd³⁺), which have seven unpaired electrons . This compound is of significant interest in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Gadolinium(III) chloride hexahydrate can be synthesized through several methods:
Ammonium Chloride Route: This method involves the initial synthesis of ammonium pentachlorogadolinate ((NH₄)₂[GdCl₅]) from gadolinium oxide (Gd₂O₃) and ammonium chloride (NH₄Cl) at reaction temperatures of 230°C.
Direct Reaction with Hydrochloric Acid: Gadolinium metal reacts with hydrochloric acid (HCl) at 600°C to form gadolinium(III) chloride.
化学反应分析
Gadolinium(III) chloride hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Gadolinium(III) chloride can participate in redox reactions, although specific examples are less common.
Substitution Reactions: It can react with other halides or ligands to form different gadolinium complexes.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form gadolinium hydroxide and hydrochloric acid.
Common reagents used in these reactions include hydrochloric acid, ammonium chloride, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Gadolinium(III) chloride hexahydrate has a wide range of applications in scientific research:
作用机制
The mechanism of action of gadolinium(III) chloride hexahydrate is primarily related to its magnetic properties. The Gd³⁺ ion has seven unpaired electrons, which contribute to its high magnetic susceptibility and make it useful in MRI contrast agents . In biological systems, it can inhibit macrophages by interfering with their normal function .
相似化合物的比较
Gadolinium(III) chloride hexahydrate can be compared with other similar compounds, such as:
Europium(III) chloride: Similar in structure but with different magnetic and luminescent properties.
Terbium(III) chloride: Also similar in structure but used more for its luminescent properties.
Dysprosium(III) chloride: Known for its high magnetic susceptibility, similar to gadolinium.
This compound is unique due to its combination of high magnetic susceptibility and water solubility, making it particularly valuable in MRI applications .
属性
CAS 编号 |
13450-84-5; 19423-81-5 |
|---|---|
分子式 |
Cl3GdH12O6 |
分子量 |
371.69 |
IUPAC 名称 |
trichlorogadolinium;hexahydrate |
InChI |
InChI=1S/3ClH.Gd.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
InChI 键 |
PNYPSKHTTCTAMD-UHFFFAOYSA-K |
SMILES |
O.O.O.O.O.O.Cl[Gd](Cl)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2619011.png)
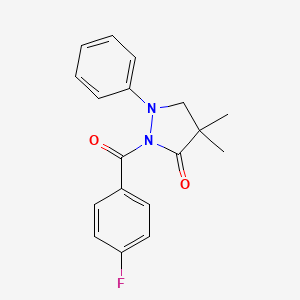
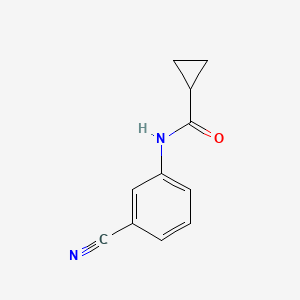
![1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2619018.png)
![3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2619019.png)
![3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2619020.png)
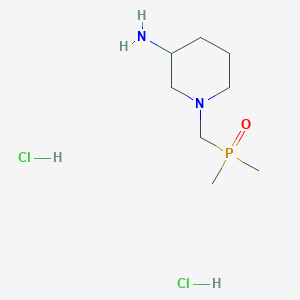
![methyl N-[4-({2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2619027.png)
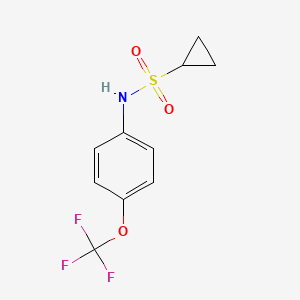

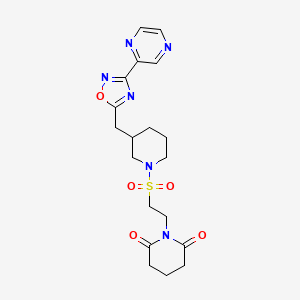
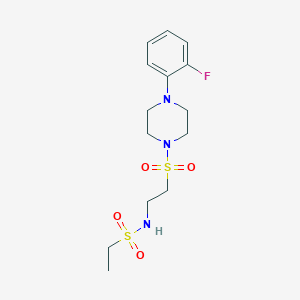
![benzylN-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate](/img/structure/B2619032.png)
